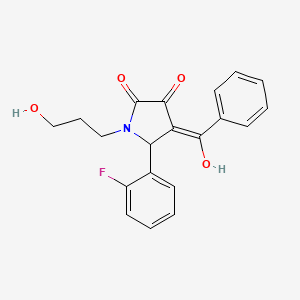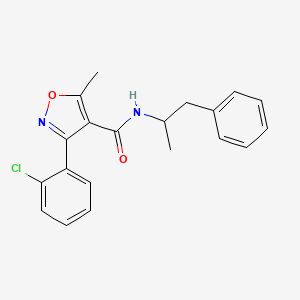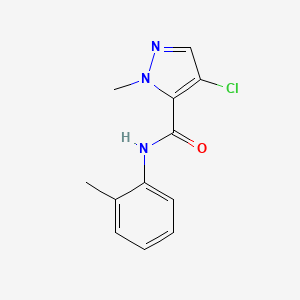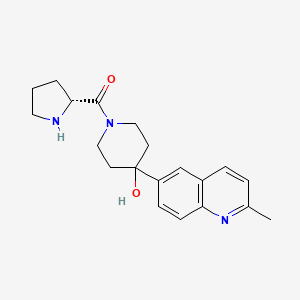![molecular formula C17H22N2OS B5402734 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide, also known as DM-TB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DM-TB is a thiazole-based compound that has been synthesized through several methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been found to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of several cancer cell lines, including lung, colon, and breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anti-inflammatory, anti-tumor, and anti-microbial properties. However, there are also limitations to using 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well-documented. Additionally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide could be tested in animal models to determine its efficacy and potential side effects. Further research could also investigate the potential of 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide as a therapeutic agent for other diseases, such as infectious diseases and autoimmune disorders. Finally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide could be modified to improve its potency and selectivity, which could lead to the development of more effective therapeutic agents.
Synthesemethoden
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide can be synthesized through several methods, including the reaction of 3-methylphenyl-2-aminothiazole with 3,3-dimethylbutanoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-methylphenyl-2-aminothiazole with 3,3-dimethylbutanoyl isocyanate in the presence of triethylamine. These methods have been reported in the literature and have been used to synthesize 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been found to inhibit the growth of several cancer cell lines, including lung, colon, and breast cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has been found to have anti-microbial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-12-6-5-7-13(8-12)16-19-14(11-21-16)10-18-15(20)9-17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZIZQOYDWFZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)

![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)

![3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)
![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)

![1'-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402746.png)
